molecular formula C12H22N2O2 B1378936 tert-butyl (2S)-2-cyclopropylpiperazine-1-carboxylate CAS No. 1240586-17-7

tert-butyl (2S)-2-cyclopropylpiperazine-1-carboxylate

Cat. No.: B1378936
CAS No.: 1240586-17-7
M. Wt: 226.32 g/mol
InChI Key: WRKIMEBHYLJNGY-SNVBAGLBSA-N
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Description

tert-Butyl (2S)-2-cyclopropylpiperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a cyclopropyl group, and a piperazine ring. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-cyclopropylpiperazine-1-carboxylate typically involves the reaction of cyclopropylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting intermediate is then reacted with piperazine to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for continuous production and improved reaction efficiency compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2S)-2-cyclopropylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl (2S)-2-cyclopropylpiperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in medicinal chemistry .

Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It can be used to investigate receptor binding and enzyme inhibition.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-cyclopropylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The cyclopropyl group may contribute to the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

  • tert-Butyl (2S)-2-methylpiperazine-1-carboxylate
  • tert-Butyl (2S)-2-ethylpiperazine-1-carboxylate
  • tert-Butyl (2S)-2-propylpiperazine-1-carboxylate

Comparison: tert-Butyl (2S)-2-cyclopropylpiperazine-1-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can result in different biological activities and chemical reactivities, making it a valuable compound for research and development .

Biological Activity

Tert-butyl (2S)-2-cyclopropylpiperazine-1-carboxylate is a piperazine derivative notable for its unique structural features, including a cyclopropyl group and a tert-butyl ester. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of receptor interactions and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : 226.32 g/mol
  • Structural Features :
    • Piperazine ring substituted with a cyclopropyl group.
    • Tert-butyl ester at the carboxylic acid position.

The presence of the cyclopropyl moiety enhances its steric and electronic properties, making it an interesting candidate for biological studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors. The piperazine ring is known to modulate receptor activity, which could lead to effects such as:

  • Antidepressant Activity : Similar compounds have shown mood-enhancing properties.
  • Antipsychotic Effects : Potential interactions with dopamine receptors may contribute to antipsychotic activity .

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, including:

Activity TypeDescription
AntidepressantPotential mood-enhancing properties through serotonin modulation.
AntipsychoticPossible effects on dopamine receptors, influencing psychotic symptoms.
Enzyme InhibitionInvestigated for its ability to inhibit specific enzymes related to disease processes.

Research Findings and Case Studies

Several studies have focused on the biological implications of piperazine derivatives, including this compound. Notable findings include:

  • Receptor Binding Studies :
    • Investigations into the binding affinity of this compound with various receptors have shown promising results, indicating potential therapeutic applications in treating mood disorders and psychosis .
  • In Vivo Studies :
    • Preliminary animal studies suggest that similar compounds exhibit significant effects on behavior and neurochemistry, warranting further exploration into their pharmacological profiles .
  • Mechanistic Insights :
    • The compound's mechanism involves modulation of neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in mood regulation and psychiatric conditions .

Comparative Analysis with Similar Compounds

The unique structure of this compound allows for comparison with other piperazine derivatives. The following table highlights some similar compounds and their notable activities:

Compound NameStructural FeaturesNotable Activities
1-(Cyclopropylmethyl)piperazinePiperazine ring with cyclopropaneAntidepressant properties
N-(tert-butoxycarbonyl)cyclopropylpiperazinePiperazine ring with tert-butoxycarbonylPotential antipsychotic effects
1-(3-Methylcyclobutyl)piperazinePiperazine ring with cyclobutaneNeuroactive properties

The presence of the cyclopropyl group in this compound imparts distinct pharmacological properties that may lead to novel therapeutic applications compared to its analogs .

Properties

IUPAC Name

tert-butyl (2S)-2-cyclopropylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-13-8-10(14)9-4-5-9/h9-10,13H,4-8H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKIMEBHYLJNGY-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@@H]1C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240586-17-7
Record name tert-Butyl (2S)-2-cyclopropylpiperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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